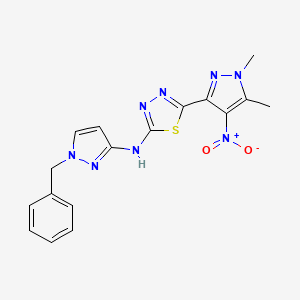![molecular formula C23H22ClN5O3S B10932635 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10932635.png)
3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinazolinone moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Nitrobenzyl Group: This step involves the nucleophilic substitution reaction where the nitrobenzyl group is introduced.
Formation of the Quinazolinone Core: This is typically done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and nitrobenzyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
- 4-CHLORO-3,5-DIMETHYL-1H-PYRAZOLE
Uniqueness
The uniqueness of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H22ClN5O3S |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H22ClN5O3S/c1-15-21(24)16(2)28(26-15)12-6-11-27-22(30)19-9-3-4-10-20(19)25-23(27)33-14-17-7-5-8-18(13-17)29(31)32/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
InChI Key |
QKADQNLYXHKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932558.png)
![1-ethyl-3,6-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932564.png)
![5-chloro-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10932573.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B10932587.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932595.png)

![2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B10932600.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932607.png)
![1-butyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932609.png)
![1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]](/img/structure/B10932619.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932630.png)
![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10932643.png)
![3-hydroxy-N'-[(1E)-2-methylcyclohexylidene]naphthalene-2-carbohydrazide](/img/structure/B10932647.png)
![(4-Benzylpiperazin-1-yl){2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}methanone](/img/structure/B10932648.png)
